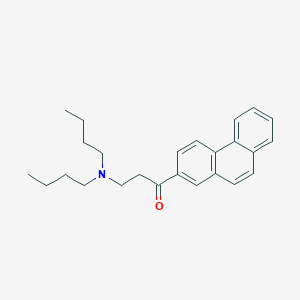
3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one is an organic compound that belongs to the class of ketones It features a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, and a dibutylamino group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one typically involves the following steps:
Starting Materials: Phenanthrene, dibutylamine, and a suitable ketone precursor.
Reaction Conditions: The reaction may involve Friedel-Crafts acylation to introduce the ketone group onto the phenanthrene ring, followed by nucleophilic substitution to attach the dibutylamino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: May be used in studies involving enzyme interactions or receptor binding.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phenanthrene moiety may play a role in π-π interactions, while the dibutylamino group could be involved in hydrogen bonding or electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with dimethylamino instead of dibutylamino.
3-(Diethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with diethylamino instead of dibutylamino.
Uniqueness
The uniqueness of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one lies in its specific combination of the phenanthrene moiety and the dibutylamino group, which may confer unique chemical and physical properties, making it suitable for specific applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
Numéro CAS |
6327-13-5 |
|---|---|
Formule moléculaire |
C25H31NO |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
3-(dibutylamino)-1-phenanthren-2-ylpropan-1-one |
InChI |
InChI=1S/C25H31NO/c1-3-5-16-26(17-6-4-2)18-15-25(27)22-13-14-24-21(19-22)12-11-20-9-7-8-10-23(20)24/h7-14,19H,3-6,15-18H2,1-2H3 |
Clé InChI |
XPLILSRCNDJUDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



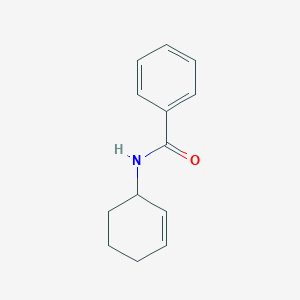
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)

![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)

![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)
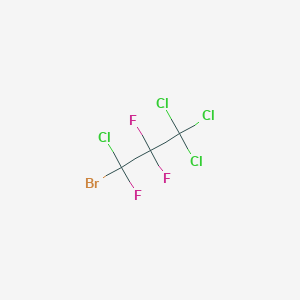


![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
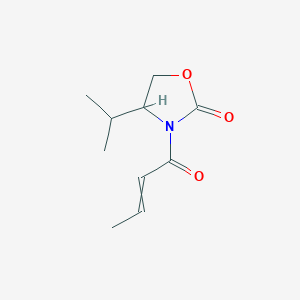
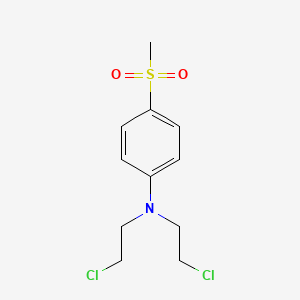
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
